1-Azido-4-bromo-2,5-dichlorobenzene
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Overview
Description
1-Azido-4-bromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2BrCl2N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and dichloro substituents on the benzene ring
Preparation Methods
The synthesis of 1-Azido-4-bromo-2,5-dichlorobenzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative, followed by reduction to an amine, bromination, and finally azidation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
1-Azido-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions, leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-bromo-2,5-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-Azido-4-bromo-2,5-dichlorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of bioactive compounds. The pathways involved often depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Azido-4-bromo-2,5-dichlorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the dichloro substituents, making it less reactive in certain chemical reactions.
1-Azido-2-bromobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H2BrCl2N3 |
---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
1-azido-4-bromo-2,5-dichlorobenzene |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
InChI Key |
IHIPOZGNJWTQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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